Glycerosphate disodium salt pentahydrate

Description

Overview of its Central Role as a Biological Reagent

Glycerophosphate disodium (B8443419) salt pentahydrate is a cornerstone reagent in numerous biochemical applications due to its multifaceted nature. Its primary roles include serving as a phosphate (B84403) group donor, an enzyme inhibitor, and a critical component in cell culture systems. sigmaaldrich.commerckmillipore.comcarlroth.com

As a phosphate donor, it is extensively used in studies of matrix mineralization. merckmillipore.comsigmaaldrich.com In cell culture, particularly for osteoblasts or mesenchymal stem cells, it provides a crucial source of organic phosphate ions necessary for the formation of hydroxyapatite, the mineral component of bone. sigmaaldrich.comfishersci.comnih.gov This has been demonstrated in studies where its addition to cultures of fetal rat calvarial cells induces the mineralization of osteoid nodules. doi.org Similarly, it promotes bone matrix mineralization when supplied to osteoblasts and accelerates the calcification of vascular smooth muscle cells in culture. sigmaaldrich.comsigmaaldrich.com

Beyond being a simple phosphate source, β-glycerophosphate is a classical, broad-spectrum inhibitor of serine-threonine phosphatases. sigmaaldrich.combostonbioproducts.comneolab.de This inhibitory action is vital in biochemical assays, particularly in kinase reaction buffers, where it is necessary to preserve the phosphorylated state of substrate proteins for accurate analysis. sigmaaldrich.comsigmaaldrich.combostonbioproducts.com Protein kinases, which catalyze the transfer of a phosphate group from ATP to a protein, and phosphatases, which remove these groups, are central to cellular regulation. neolab.denih.gov By inhibiting phosphatases, β-glycerophosphate ensures that the activity of kinases can be studied without the confounding effect of dephosphorylation. neolab.de It is often used in conjunction with other protease and phosphatase inhibitors to achieve broad-spectrum protection of proteins. bostonbioproducts.comneolab.de

The compound is also a key additive in various cell culture media. carlroth.comcarlroth.com For example, it is a component of M17 media used for the culture of Lactococcus species in recombinant protein expression, where it acts as a buffering agent to prevent a drop in pH from lactose (B1674315) fermentation. sigmaaldrich.comneolab.de Its role as an organic phosphate donor is particularly valuable in media for differentiating mesenchymal stem cells into osteoblast-like cells. sigmaaldrich.comsigmaaldrich.com

| Applications of β-Glycerophosphate Disodium Salt Pentahydrate as a Biological Reagent | Research Context | Key Function |

| Osteogenic Differentiation | Used in culture media for mesenchymal stem cells and osteoblasts. sigmaaldrich.comsigmaaldrich.com | Provides an organic source of phosphate for bone matrix mineralization. fishersci.comnih.gov |

| Kinase Assays | Added to kinase reaction buffers. sigmaaldrich.combostonbioproducts.com | Acts as a serine-threonine phosphatase inhibitor to preserve protein phosphorylation. neolab.detargetmol.com |

| Vascular Calcification Studies | Applied to cultured vascular smooth muscle cells. merckmillipore.comsigmaaldrich.com | Accelerates the calcification process. merckmillipore.comsigmaaldrich.com |

| Microbiology | Component of M17 media for Lactococcus culture. sigmaaldrich.comneolab.de | Buffers the medium and provides a phosphate source. sigmaaldrich.comneolab.de |

| Tissue Engineering | Used in the development of hydrogels and scaffolds. medchemexpress.comfishersci.com | Promotes cell growth and differentiation within the scaffold. fishersci.comneolab.de |

Contextualizing Glycerophosphate Disodium Salt Pentahydrate within Metabolic and Signaling Networks

Glycerophosphate disodium salt pentahydrate is not merely an external additive but is also understood as an endogenous metabolite that integrates into and influences cellular metabolic and signaling networks. medchemexpress.commedchemexpress.com Its impact stems from its ability to be hydrolyzed by enzymes like alkaline phosphatase, releasing inorganic phosphate (Pi), and its direct inhibitory effect on protein phosphatases. medchemexpress.comnih.gov

Within metabolic networks, the compound primarily serves as a source of inorganic phosphate, a central ion in cell metabolism. nih.govnih.gov Studies have shown that when added to cell cultures, β-glycerophosphate is rapidly hydrolyzed by cellular alkaline phosphatase activity, leading to a local increase in the concentration of inorganic phosphate. nih.gov This inorganic phosphate is a critical component of the energy currency molecule ATP and is essential for numerous metabolic pathways. However, research indicates that β-glycerophosphate itself does not directly modulate major biosynthetic activities such as protein or phospholipid synthesis, nor does it affect the rate of anaerobic glycolysis. nih.gov Its main metabolic role in these contexts is to supply the raw material for processes like mineralization. nih.gov

In the realm of signaling networks, β-glycerophosphate exerts significant influence. Its function as a serine-threonine phosphatase inhibitor directly implicates it in the regulation of phosphorylation-dependent signaling cascades. medchemexpress.combostonbioproducts.com Phosphorylation is the most common post-translational modification used to regulate protein function and signal transduction. neolab.de By inhibiting the removal of phosphate groups, β-glycerophosphate can sustain the activation of key signaling proteins. For instance, it has been shown to promote osteogenic gene expression through the phosphorylation of the extracellular signal-regulated kinases (ERK1/2), part of the MAPK signaling pathway. medchemexpress.comnih.gov The subsequent translocation of phosphorylated ERK1/2 to the nucleus can activate transcription factors like Runx2 to drive the expression of osteogenic proteins. nih.gov

Furthermore, the inorganic phosphate (Pi) released from β-glycerophosphate hydrolysis can itself act as an intracellular signaling molecule. nih.gov This signaling role of Pi can regulate the expression of various osteogenic genes, including osteopontin (B1167477) and Bone Morphogenetic Protein 2 (BMP2), further highlighting the compound's deep integration into the control of cell function and differentiation. nih.gov

| Role of β-Glycerophosphate in Cellular Networks | |

| Metabolic Networks | Serves as a substrate for alkaline phosphatase, increasing local inorganic phosphate (Pi) concentration. nih.gov This Pi is a fundamental component for metabolic energy (ATP) and biosynthesis. |

| Signaling Networks | 1. Acts as a serine-threonine phosphatase inhibitor, maintaining the phosphorylated (often active) state of signaling proteins. medchemexpress.comneolab.de 2. Influences phosphorylation-dependent pathways like the MAPK/ERK signaling cascade. medchemexpress.comnih.gov 3. The liberated inorganic phosphate (Pi) functions as a signaling molecule to regulate osteogenic gene expression. nih.gov |

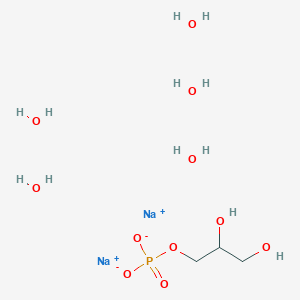

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H17Na2O11P |

|---|---|

Molecular Weight |

306.11 g/mol |

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate;pentahydrate |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(5)2-9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 |

InChI Key |

SBFVALMGWYYFEN-UHFFFAOYSA-L |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |

Synonyms |

1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |

Origin of Product |

United States |

Fundamental Biochemical Roles and Mechanistic Actions of Glycerophosphate Disodium Salt Pentahydrate

Functionality as a Phosphate (B84403) Group Donor

As a readily available source of phosphate, glycerophosphate disodium (B8443419) salt pentahydrate is instrumental in numerous physiological processes that are dependent on phosphate availability. Its primary mechanism of action involves enzymatic hydrolysis, which liberates inorganic phosphate that can then be utilized by cells.

Contribution to Organic Phosphate Pools in Cellular Systems

Glycerophosphate disodium salt pentahydrate serves as an external source of phosphate for cells, which, upon enzymatic action, contributes to the maintenance of the inorganic phosphate pool necessary for various cellular functions. The compound itself is generally considered to not be transported into the cell directly; instead, it is hydrolyzed extracellularly by enzymes such as alkaline phosphatase wikipedia.org. This enzymatic action releases inorganic phosphate (Pi) into the local microenvironment, which can then be transported into the cell to support a range of metabolic activities, including the synthesis of ATP and other phosphorylated intermediates that constitute the organic phosphate pool.

The hydrolysis of β-glycerophosphate by bone cells has been demonstrated to significantly increase the local concentration of inorganic phosphate in the culture medium, which in turn promotes rapid mineral deposition nih.gov. Studies have shown that a substantial percentage of β-glycerophosphate in a cell culture medium can be hydrolyzed within 24 hours, indicating an efficient conversion to inorganic phosphate that becomes available for cellular uptake and utilization nih.gov.

Facilitation of Matrix Mineralization Processes

The liberation of inorganic phosphate from glycerophosphate disodium salt pentahydrate is a critical step in the process of matrix mineralization, the deposition of minerals in the extracellular matrix of tissues such as bone and cartilage. This process is fundamental to the development and maintenance of skeletal tissues.

Glycerophosphate disodium salt pentahydrate is widely utilized in in vitro studies to induce and support the differentiation of osteoblasts, the cells responsible for bone formation thermofisher.combiofargo.com. In combination with other agents like ascorbic acid and dexamethasone, it facilitates the maturation of osteoblasts and the subsequent mineralization of the extracellular matrix they secrete researchgate.net. The primary mechanism involves the enzymatic activity of tissue-nonspecific alkaline phosphatase (TNAP), which is highly expressed by osteoblasts. TNAP hydrolyzes the glycerophosphate, thereby increasing the local concentration of inorganic phosphate ahajournals.org. This elevation of local phosphate levels is a key trigger for the deposition of hydroxyapatite, the primary mineral component of bone ahajournals.orgbostonbioproducts.com.

Research has shown a direct correlation between the concentration of β-glycerophosphate and the extent of mineral deposition by osteoblasts in culture nih.gov. Furthermore, β-glycerophosphate has been found to upregulate the expression of osteogenic gene markers, such as osterix, collagen type I alpha 1, and osteocalcin, in a dose-dependent manner caymanchem.com.

| Cell Type | Key Findings | References |

|---|---|---|

| Canine Bone Marrow-Derived Mesenchymal Stem Cells | Dose-dependent upregulation of osteogenic markers (osterix, osteocalcin, collagen type I alpha 1). | caymanchem.com |

| IDG-SW3 (Osteoblast-Osteocyte Cell Line) | β-Glycerophosphate concentration positively correlated with calcium deposition and osteocytogenesis. | nih.govnih.gov |

| Human Alveolar Bone Cells | In combination with dexamethasone, increased alkaline phosphatase levels and calcium phosphate deposition. | researchgate.net |

| MC3T3-E1 (Mouse Pre-osteoblastic Cell Line) | Initiates mineralization of the collagenous extracellular matrix. | ahajournals.org |

While essential for bone health, the mineralization process can be pathological in soft tissues such as blood vessels. Glycerophosphate disodium salt pentahydrate has been shown to accelerate the calcification of vascular smooth muscle cells (VSMCs) in culture thermofisher.comselleckchem.comnih.gov. This process is also dependent on the activity of alkaline phosphatase wikipedia.orgselleckchem.com. The increased availability of inorganic phosphate from the hydrolysis of glycerophosphate promotes a phenotypic switch in VSMCs towards an osteo-/chondrogenic lineage, leading to the deposition of calcium phosphate crystals in the vascular wall creative-proteomics.comnih.gov. This in vitro model is crucial for studying the mechanisms of vascular calcification, a common feature of advanced atherosclerosis wikipedia.orgselleckchem.com.

Studies have demonstrated that β-glycerophosphate is a key factor in inducing diffuse calcification in cultured bovine vascular smooth muscle cells selleckchem.comacs.org. The process is associated with increased expression of osteopontin (B1167477) mRNA, a marker also found in calcified atherosclerotic plaques wikipedia.orgselleckchem.com. Furthermore, β-glycerophosphate has been observed to modify the bioenergetic profile of VSMCs, promoting a more oxidative phenotype that may contribute to their transdifferentiation and subsequent calcification creative-proteomics.comnih.gov.

| Cell Type | Key Findings | References |

|---|---|---|

| Bovine Vascular Smooth Muscle Cells (BVSMC) | Accelerates calcification in an alkaline phosphatase-dependent manner. | wikipedia.orgselleckchem.comacs.org |

| Human Aortic Smooth Muscle Cells (HAoSMC) | Modifies mitochondrial function and cellular bioenergetics, promoting an oxidative phenotype. | creative-proteomics.comnih.gov |

| Calcified VSMCs | Associated with increased levels of acetylated Specific protein 1 (Sp1), which binds to the BMP2 promoter. |

In the context of cartilage biology, glycerophosphate disodium salt pentahydrate also plays a role in the mineralization process, particularly in hypertrophic chondrocytes during endochondral ossification. The addition of β-glycerophosphate to cultures of hypertrophic chondrocytes stimulates the synthesis of type X collagen, a marker of chondrocyte hypertrophy, and is followed by the onset of mineralization and the appearance of calcium hydroxyapatite. This effect is specific to hypertrophic chondrocytes, as it is not observed in non-hypertrophic chondrocytes. The mechanism is linked to changes in intracellular protein phosphorylation, highlighting the dual role of glycerophosphate as both a phosphate source and a modulator of cell signaling.

Protein Phosphatase Inhibitory Activity

Beyond its role as a phosphate donor, glycerophosphate disodium salt pentahydrate is also recognized as a protein phosphatase inhibitor thermofisher.com. Specifically, it acts as a reversible inhibitor of serine/threonine phosphatases biofargo.comcaymanchem.com. These enzymes play a critical role in cellular signaling by removing phosphate groups from serine and threonine residues on proteins, thereby counteracting the activity of protein kinases.

By inhibiting serine/threonine phosphatases, glycerophosphate can influence a wide array of cellular processes that are regulated by phosphorylation, including cell growth, differentiation, and metabolism thermofisher.com. This inhibitory activity is thought to contribute to its effects on osteogenic and chondrogenic differentiation, as the phosphorylation status of key signaling proteins is maintained. The ability of β-glycerophosphate to block phosphoprotein phosphatase activity suggests that altered patterns of matrix protein phosphorylation may influence mineral deposition.

Reversible Inhibition of Serine-Threonine Phosphatases

Glycerophosphate disodium salt pentahydrate is widely recognized as a potent, reversible inhibitor of serine-threonine phosphatases. wikipedia.orgscbt.com These enzymes are crucial in cellular regulation by removing phosphate groups from serine and threonine residues on proteins, a process that counteracts the action of protein kinases. wikipedia.org The reversible nature of this inhibition allows for the dynamic regulation of protein phosphorylation states, which is essential for numerous cellular functions.

Protein phosphorylation is a fundamental post-translational modification, with a significant majority occurring on serine and threonine residues. wikipedia.org By inhibiting the phosphatases that dephosphorylate these residues, glycerophosphate helps to maintain the phosphorylated state of proteins, which is critical for studying kinase-mediated signaling events. wikipedia.org This inhibitory action is a key reason for its widespread use in biochemical research.

Modulation of Cellular Signal Transduction Pathways

The ability of glycerophosphate disodium salt pentahydrate to inhibit serine-threonine phosphatases directly impacts cellular signal transduction pathways. medchemexpress.com Many signaling cascades are regulated by the phosphorylation state of their protein components. By preventing dephosphorylation, glycerophosphate can influence the activity and duration of these signaling pathways.

For instance, it plays a role in processes such as osteoblast differentiation and mineral metabolism. medchemexpress.com It can promote osteogenic differentiation and induce the expression of osteogenic genes, in part through the phosphorylation of kinases like ERK1/2. medchemexpress.com This highlights its capacity to modulate signaling pathways that are fundamental to cell fate and function. The reversible phosphorylation of proteins, controlled by kinases and phosphatases, is a critical mechanism in the transmission of cellular signals.

Utility in Kinase Reaction Buffers for Broad-Spectrum Inhibition

In the field of biochemical research, glycerophosphate disodium salt pentahydrate is a classical and essential component of kinase reaction buffers. aocs.org Its primary function in this context is to inhibit endogenous phosphatases that could otherwise interfere with the kinase activity being assayed. wikipedia.org By including it in the buffer, researchers can ensure that the phosphorylation events catalyzed by the kinases of interest are not reversed, thus preserving the integrity of the experimental results.

It is often used in combination with other phosphatase and protease inhibitors to achieve broad-spectrum inhibition, safeguarding proteins from various forms of degradation and modification during experimental procedures. wikipedia.orgaocs.org

Below is an interactive table summarizing the common applications and working concentrations of Glycerophosphate Disodium Salt Pentahydrate in biochemical assays.

| Application | Typical Working Concentration | Key Function |

| Kinase Assays | 10-50 mM | Inhibits serine-threonine phosphatases to preserve protein phosphorylation. |

| Cell Lysis Buffers | 10-50 mM | Prevents dephosphorylation of proteins upon cell disruption. |

| Cell Culture Media Additive | Varies | Acts as an organic phosphate donor and supports cell differentiation studies. carlroth.comcarlroth.com |

Involvement in Core Metabolic Pathways

Beyond its role as a phosphatase inhibitor, the core molecule, glycerol-3-phosphate, is a key intermediate in central metabolic pathways.

Intermediary Role in Carbohydrate Metabolism

Glycerol-3-phosphate serves as a crucial link between carbohydrate and lipid metabolism. wikipedia.org It is synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, through a reduction reaction catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgwikipedia.org This connection allows for the diversion of glycolytic intermediates into lipid synthesis.

Conversely, glycerol, which can be derived from the breakdown of triglycerides, can be phosphorylated to glycerol-3-phosphate by glycerol kinase. droracle.ainih.gov This glycerol-3-phosphate can then be oxidized to DHAP and enter the gluconeogenesis or glycolysis pathways. droracle.ainih.gov This metabolic flexibility is vital for maintaining glucose homeostasis, particularly during fasting states. droracle.ai Glycerol-3-phosphate is at the intersection of glycolysis, glycerolipid synthesis, and gluconeogenesis. frontiersin.org

Precursor for Phospholipid Biosynthesis

Glycerol-3-phosphate is the foundational molecule for the de novo synthesis of glycerolipids, including phospholipids, which are essential components of all biological membranes. wikipedia.orgaocs.org The synthesis of phospholipids begins with the acylation of glycerol-3-phosphate. nih.gov

The pathway proceeds through the following key steps:

Acylation: Glycerol-3-phosphate is first acylated at the sn-1 position by glycerol-3-phosphate acyltransferase, forming lysophosphatidic acid. aocs.org

Second Acylation: A second acyl group is added at the sn-2 position to yield phosphatidic acid. nih.gov

Head Group Attachment: Phosphatidic acid then serves as a precursor for the synthesis of various phospholipids, where different head groups are attached to the phosphate moiety. aocs.orgnih.gov

This biosynthetic pathway underscores the indispensable role of glycerol-3-phosphate in generating the structural basis of cellular compartments. aocs.orgnih.gov

Applications of Glycerophosphate Disodium Salt Pentahydrate in Advanced in Vitro and Ex Vivo Research

Essential Additive in Cell Culture Media Formulations

The inclusion of glycerophosphate disodium (B8443419) salt pentahydrate in cell culture media is pivotal for the successful propagation and maintenance of various cell types. Its contributions extend beyond a simple nutrient source, encompassing the sustenance of cellular health, provision of essential phosphate (B84403), and maintenance of a stable culture environment.

Sustenance of Cellular Health and Metabolism

Glycerophosphate disodium salt pentahydrate plays a significant role in maintaining cellular health and supporting normal metabolic functions in vitro. As a bioactive endogenous metabolite, it is involved in crucial cellular processes, including mineral metabolism and signal transduction medchemexpress.com. By providing a readily available source of phosphate ions, it supports a wide range of metabolic activities that are essential for cell proliferation and differentiation nih.gov. This support of fundamental cellular processes is critical for the long-term viability and physiological relevance of cells in culture.

Provision of Inorganic Phosphate for Cell Growth and Differentiation

A primary function of glycerophosphate disodium salt pentahydrate in cell culture is to serve as an organic phosphate donor researchgate.netnih.govfujifilm.com. Through the action of cellular enzymes, particularly alkaline phosphatase, it is hydrolyzed to release inorganic phosphate (Pi) into the culture medium nih.gov. This localized increase in inorganic phosphate is readily available for cells to utilize in a multitude of anabolic processes, including the synthesis of nucleic acids (DNA and RNA), phospholipids for membrane formation, and ATP, the primary energy currency of the cell. The controlled release of phosphate from this organic precursor is crucial for promoting consistent cell growth and facilitating specific differentiation pathways. Research has shown that within 24 hours of introduction into a cell culture, nearly 80% of a 10 mM concentration of β-glycerophosphate can be hydrolyzed by bone cells, demonstrating its efficacy as a phosphate source nih.gov.

Buffering Capacity in Biological Solutions

Maintaining a stable pH is a critical parameter for the success of any cell culture system. Many cellular processes, including enzyme activity and nutrient transport, are highly sensitive to fluctuations in pH. Glycerophosphate disodium salt pentahydrate contributes significantly to the buffering capacity of biological solutions researchgate.net. This is particularly important in cultures of cells that produce acidic byproducts as a result of their metabolism, such as the lactic acid produced by fermentative bacteria. By acting as a buffer, it helps to prevent drastic drops in the pH of the culture medium, thereby protecting cells from the detrimental effects of an acidic environment and ensuring the consistency of experimental conditions fujifilm.comresearchgate.net.

Specialized Media Components (e.g., M17 Medium for Lactococcus Culture)

The importance of glycerophosphate disodium salt pentahydrate as a media component is exemplified by its inclusion in M17 medium, which is specifically designed for the cultivation of Lactococcus species researchgate.net. The original medium, M16, was improved by the addition of disodium-β-glycerophosphate to create M17, a medium with enhanced buffering capacity wikipedia.org. This is crucial for Lactococcus, which produces significant amounts of lactic acid during lactose (B1674315) fermentation fujifilm.com. The glycerophosphate component prevents the pH from dropping to levels that would inhibit growth, thus allowing for higher cell densities nih.govresearchgate.net. Studies have demonstrated that the growth of various strains of Streptococcus cremoris, S. diacetilactis, and S. lactis is significantly improved in M17 medium compared to media lacking glycerophosphate nih.gov. The enhanced buffering capacity not only supports better growth but also facilitates the development of larger and clearer bacteriophage plaques, which is advantageous for virological studies of these bacteria nih.gov.

| Bacterial Strain | Growth in Medium without β-Glycerophosphate | Growth in M17 Medium (with 1.9% β-Glycerophosphate) |

|---|---|---|

| Streptococcus cremoris | Standard Growth | Improved Growth (based on absorbance readings and total counts) nih.gov |

| Streptococcus diacetilactis | Standard Growth | Improved Growth (based on absorbance readings and total counts) nih.gov |

| Streptococcus lactis | Standard Growth | Improved Growth (based on absorbance readings and total counts) nih.gov |

Inducer of Cellular Differentiation and Biomineralization Phenomena

Beyond its role in general cell maintenance, glycerophosphate disodium salt pentahydrate is a widely utilized and potent inducer of specific cellular differentiation pathways, most notably in the field of bone biology.

Stimulation of Osteoblast-Type Cell Differentiation

Glycerophosphate disodium salt pentahydrate is a cornerstone of osteogenic differentiation media, used to coax stem cells and pre-osteoblastic cells into becoming mature, bone-forming osteoblasts medchemexpress.comresearchgate.net. Its primary mechanism of action in this context is to provide a sustained source of phosphate, which is a fundamental component of hydroxyapatite, the mineral phase of bone researchgate.net. The increased local concentration of phosphate ions, made available through the enzymatic cleavage of the glycerophosphate molecule, drives the process of extracellular matrix mineralization, a hallmark of mature osteoblasts researchgate.netnih.gov.

Research has shown that the presence of β-glycerophosphate in culture media leads to the upregulation of late osteoblastic markers, such as osteocalcin (OCN) and phosphate-regulating endopeptidase homolog, X-linked (PHEX) nih.gov. Furthermore, the extent of mineralization is directly influenced by the concentration of β-glycerophosphate. For instance, in IDG-SW3 cells, doubling the concentration from 5 mM to 10 mM resulted in a 50% increase in mineral deposition nih.govtandfonline.com. This dose-dependent effect allows researchers to precisely control the progression of osteogenic differentiation and biomineralization in vitro.

| β-Glycerophosphate Concentration | Relative Mineral Deposition | Reference |

|---|---|---|

| 0 mM | No Mineralization | nih.govtandfonline.com |

| 5 mM | Baseline Mineralization | nih.govtandfonline.com |

| 10 mM | ~50% Increase compared to 5 mM | nih.govtandfonline.com |

Direct Influence on Mesenchymal Stem Cell Osteogenic Commitment

Glycerophosphate disodium salt pentahydrate, commonly referred to as β-glycerophosphate (β-GP) in scientific literature, is a cornerstone of in vitro osteogenic differentiation protocols for mesenchymal stem cells (MSCs). It is a critical component of the standard osteogenic induction cocktail, which also includes dexamethasone and ascorbic acid. nih.govsemanticscholar.orgmdpi.com The primary role of β-glycerophosphate is to serve as a readily available source of phosphate ions, which are essential for the formation of hydroxyapatite, the principal mineral component of bone. nih.govnih.gov

Beyond its function as a simple phosphate donor, research has revealed that inorganic phosphate derived from β-GP also acts as an intracellular signaling molecule. nih.gov It actively regulates the expression of key osteogenic genes, thereby guiding the commitment of MSCs to the osteoblast lineage. nih.govnih.gov Studies have demonstrated that exposure of human, rat, and murine MSCs to β-glycerophosphate significantly enhances alkaline phosphatase (ALP) activity, an early marker of osteogenic differentiation. nih.gov

The influence of β-glycerophosphate on osteogenic gene expression is multifaceted. It has been shown to upregulate the expression of critical markers associated with mature osteoblasts. However, the response can be dose-dependent, with some studies indicating that higher concentrations may have complex effects on certain transcription factors. nih.gov

| Gene Marker | Function | Observed Effect of β-Glycerophosphate | Reference |

|---|---|---|---|

| Runt-related transcription factor 2 (Runx2) | Master transcription factor for osteoblast differentiation. | Upregulation is induced by the complete osteogenic cocktail containing β-GP. High concentrations of β-GP alone may show suppressive trends in some models. | nih.govnih.gov |

| Alkaline Phosphatase (ALP) | Early marker of osteogenesis; involved in matrix mineralization. | Significantly increased activity in vitro. | nih.gov |

| Osteopontin (B1167477) (OPN) | Glycoprotein involved in bone matrix mineralization and remodeling. Can also inhibit mineralization. | Expression is regulated by β-GP. Some studies report upregulation across various doses. | nih.govnih.gov |

| Bone Morphogenetic Protein-2 (BMP-2) | Potent osteoinductive cytokine. | Gene expression is regulated by inorganic phosphate from β-GP. | nih.govnih.gov |

| Osterix (Osx) | Transcription factor essential for osteoblast differentiation. | Dose-dependent upregulation observed in some studies. | nih.gov |

| Osteocalcin (OCN) | Late marker of osteoblast differentiation; involved in bone mineralization. | Dose-dependent upregulation observed in some studies. | nih.gov |

| Collagen Type I (COL1A1) | Major structural protein of the bone matrix. | Dose-dependent upregulation observed in some studies. | nih.gov |

It is crucial to note that while β-glycerophosphate is vital for inducing mineralization, excessively high concentrations can lead to dystrophic or non-osteogenic mineralization, which may result in false-positive outcomes in differentiation assays. nih.govmedchemexpress.com This underscores the importance of optimized concentrations in experimental protocols. Some research also suggests that the hydrolysis of β-GP can cause fluctuations in free phosphate availability, prompting investigations into the use of inorganic phosphate as a more direct alternative. medchemexpress.com

Integral Component in Biomaterial and Tissue Engineering Studies

The unique properties of glycerophosphate disodium salt pentahydrate make it a valuable component in the formulation of advanced biomaterials, particularly hydrogels and scaffolds designed for tissue engineering and regenerative medicine.

Glycerophosphate disodium salt pentahydrate is a key gelling agent in the development of thermo-sensitive hydrogels, most notably in combination with chitosan. mdpi.com Chitosan, a natural biopolymer, is soluble in acidic solutions. The addition of β-glycerophosphate, a weak base, raises the pH of the chitosan solution to a near-physiological level while maintaining it in a liquid state at room or lower temperatures. nih.gov This solution undergoes a sol-gel transition, transforming into a semi-solid hydrogel, when heated to body temperature (approximately 37°C). semanticscholar.orgmoleculardepot.com

The mechanism of this thermally induced gelation is driven by a complex interplay of forces. As the temperature increases, several key changes occur:

Reduced Electrostatic Repulsion : The neutralizing effect of β-glycerophosphate reduces the protonation of chitosan's amine groups, thereby decreasing the electrostatic repulsion between the polymer chains. nih.govnih.gov

Increased Hydrophobic Interactions : The temperature rise enhances hydrophobic interactions between chitosan chains, causing them to aggregate. nih.govmedchemexpress.com

Hydrogen Bonding : Interchain hydrogen bonds form between chitosan molecules, further contributing to the formation of the three-dimensional gel network. nih.govmedchemexpress.com

| Factor/Interaction | Description | Role of β-Glycerophosphate | Reference |

|---|---|---|---|

| Electrostatic Interactions | Repulsive forces between positively charged chitosan chains in acidic solution. | Acts as a weak base to neutralize the system, reducing repulsion and allowing chains to come closer upon heating. Its phosphate groups also have an electrostatic attraction to chitosan's ammonium groups. | nih.govnih.gov |

| Hydrophobic Interactions | Tendency of nonpolar segments of chitosan to aggregate in an aqueous environment. | The glycerol component and increased ionic strength enhance hydrophobic effects, which are a main driving force for gelation at higher temperatures. | nih.govmedchemexpress.com |

| Hydrogen Bonding | Interchain bonding between chitosan molecules. | Contributes to the stability and structure of the final gel network. | nih.govmedchemexpress.com |

| pH | Affects the protonation of chitosan and the sol-gel transition temperature. | Raises the pH of the acidic chitosan solution to a physiological range (around 7). | moleculardepot.com |

| Temperature | The primary trigger for the sol-gel transition. | Not a direct reactant, but enables the temperature-sensitive gelation by being part of the system that responds to heat. | nih.govsemanticscholar.org |

This in situ gelling property is highly advantageous for biomedical applications, as it allows for the minimally invasive injection of a liquid formulation that solidifies into a scaffold or depot within the body. mdpi.com

The thermo-sensitive hydrogels formed with glycerophosphate disodium salt pentahydrate serve as excellent injectable scaffolds for tissue engineering. semanticscholar.orgnih.gov These scaffolds create a three-dimensional, highly porous, and hydrated environment that mimics the natural extracellular matrix (ECM), thereby supporting cell adhesion, proliferation, and differentiation. semanticscholar.orgnih.gov

In the context of bone tissue engineering, the inclusion of β-glycerophosphate is particularly beneficial. It not only facilitates the in situ formation of the scaffold but also provides the necessary phosphate ions to support osteogenesis and mineralization by encapsulated cells, such as MSCs or osteoblasts. nih.govresearchgate.net The resulting scaffolds are biocompatible and biodegradable, allowing for the gradual replacement of the scaffold material by newly formed tissue. nih.gov

To enhance their mechanical properties and biological functionality, these hydrogels are often formulated as composite scaffolds. Materials such as collagen, hydroxyapatite, and graphene oxide can be incorporated into the chitosan/β-glycerophosphate matrix. nih.govsemanticscholar.orgnih.gov For instance, the addition of collagen has been shown to improve the biocompatibility for adipose tissue-derived stem cells, leading to good proliferation and high cell viability. nih.gov The incorporation of graphene oxide has been demonstrated to stiffen the scaffold and reduce gelation time without compromising the highly porous and interconnected microstructure essential for cell growth and nutrient transport. semanticscholar.org

The unique properties of the chitosan/β-glycerophosphate hydrogel system make it a highly investigated platform for controlled and localized drug delivery. nih.govmedchemexpress.com The ability to be injected as a liquid and subsequently form a gel depot in situ allows for the targeted administration of therapeutic agents, which can reduce systemic toxicity and increase local efficacy. mdpi.comnih.gov

These hydrogels have been successfully used to create systems for the sustained release of a wide variety of drugs, including chemotherapeutics, anti-inflammatory agents, proteins, and peptides. nih.govmdpi.comnih.gov For example, a chitosan/β-glycerophosphate hydrogel loaded with paclitaxel demonstrated controlled release over a month and was as effective as intravenous injections in inhibiting tumor growth in a mouse model, but with lower toxicity. nih.gov Similarly, a hydrogel system loaded with triptolide-bearing nanoparticles has been developed for intra-articular injection to treat rheumatoid arthritis, forming a drug depot that slowly releases the therapeutic agent. mdpi.com

The release of the encapsulated drug is governed by diffusion through the porous hydrogel matrix and by the biodegradation of the chitosan polymer. nih.gov The release kinetics can be tailored by adjusting several factors, including the concentration of chitosan and β-glycerophosphate, the cross-linking density of the gel, and the hydrophobicity of the drug itself. nih.gov This versatility makes the glycerophosphate-crosslinked hydrogel a promising drug carrier for a broad range of therapeutic applications, from cancer treatment and wound healing to ophthalmic drug delivery. nih.govresearchgate.net

Methodological Considerations and Experimental Models Employing Glycerophosphate Disodium Salt Pentahydrate

Cellular and Organ-Specific In Vitro Models

The compound is widely used to study biological calcification and cellular differentiation in a range of in vitro models.

Glycerophosphate disodium (B8443419) salt pentahydrate is a fundamental component of osteogenic media used to induce differentiation and mineralization in osteoblast-like cell lines. In models using MC3T3-E1, ROS 17/2.8, and chick osteoblast-like cells, β-glycerophosphate is hydrolyzed by cellular enzymes, leading to an increase in local inorganic phosphate (B84403) (Pi) concentrations. bostonbioproducts.comnih.gov This elevated Pi level is a critical factor that promotes the deposition of a mineralized extracellular matrix. bostonbioproducts.comnih.govcellsignal.com Studies have shown that β-glycerophosphate facilitates this process without altering the rate of anaerobic glycolysis or other major biosynthetic activities of the bone cells. bostonbioproducts.comnih.gov The primary mechanism of action is its role as a phosphate group donor for the formation of hydroxyapatite, the mineral component of bone. bostonbioproducts.com The optimal concentration for promoting mineralization in MC3T3-E1 cells has been reported to be in the range of 2–10 mM. mdpi.com

Table 1: Use of Glycerophosphate in Osteoblast-like Cell Lines

| Cell Line | Role of Glycerophosphate | Observed Effect |

|---|---|---|

| MC3T3-E1 | Phosphate source | Promotes extracellular matrix calcification and mineralization. cellsignal.commdpi.com |

| ROS 17/2.8 | Phosphate source | Increases local inorganic phosphate levels, leading to mineral deposition. bostonbioproducts.comnih.govcellsignal.com |

In cardiovascular research, glycerophosphate disodium salt pentahydrate is used to model the pathological process of vascular calcification. The addition of β-glycerophosphate to cultured vascular smooth muscle cells (VSMCs), such as bovine VSMCs, accelerates their calcification. bostonbioproducts.comrndsystems.comcellsignal.comnih.gov This induced calcification is mediated through a mechanism dependent on alkaline phosphatase (ALP) activity. bostonbioproducts.comptglab.comneolab.de The compound acts as a substrate for ALP, increasing the local phosphate concentration and thereby driving mineral deposition in a manner analogous to bone mineralization. cellsignal.com This model is crucial for studying the molecular pathways involved in ectopic calcification.

Table 2: Effect of Glycerophosphate on Vascular Smooth Muscle Cells (VSMCs)

| Cell Type | Compound | Key Finding |

|---|---|---|

| Bovine Vascular Smooth Muscle Cells (BVSMCs) | β-Glycerophosphate (10 mM) | Accelerates calcification through an alkaline phosphatase-related mechanism. bostonbioproducts.comptglab.comcellsignal.com |

Glycerophosphate disodium salt pentahydrate is integral to protocols for the osteogenic differentiation of human primary cells. In cultures of human osteoblasts (HOB) and human bone marrow stromal cells (hBMSCs), the presence of β-glycerophosphate, typically in combination with ascorbic acid, is necessary for the mineralization of the extracellular matrix. bostonbioproducts.com For instance, the osteoinductive factor Bone Morphogenetic Protein-2 (BMP-2) relies on the presence of β-glycerophosphate and ascorbic acid to effectively stimulate matrix mineralization in these human cell cultures. bostonbioproducts.com

Research on rat glomerular mesangial cells has explored their capacity for lipid synthesis. Studies have shown that these cells can incorporate fatty alcohols into glycerophospholipids, such as phosphatidyl ethanolamine and phosphatidyl choline, via an O-alkyl ether linkage. thermofisher.com Investigations into the enzymatic machinery required for this process have demonstrated the activity of alkyl-dihydroxyacetone phosphate synthase in microsomal fractions of these cells, indicating that mesangial cells can produce ether-linked lipid precursors de novo for the biosynthesis of O-alkyl glycerophospholipids. thermofisher.com

Advanced Biochemical and Molecular Assays

Beyond its role in cell culture, glycerophosphate disodium salt pentahydrate is a critical component in biochemical buffers designed to preserve the integrity of cellular components for analysis.

In molecular biology, β-glycerophosphate is widely used as a serine-threonine phosphatase inhibitor. bostonbioproducts.comneolab.de Its function is to prevent the dephosphorylation of proteins once cells are lysed, which is critical for accurately studying protein phosphorylation states. cellsignal.com This makes it an essential component of lysis buffers and wash buffers used in various immunoassays, including immunoprecipitation (IP) and Chromatin Immunoprecipitation (ChIP). cellsignal.comrndsystems.com In ChIP protocols, which are used to investigate the interaction between proteins (like transcription factors or modified histones) and DNA in vivo, preserving post-translational modifications is paramount. cellsignal.com β-Glycerophosphate is often included in "phosphatase inhibitor cocktails" along with other inhibitors like sodium fluoride, sodium pyrophosphate, and sodium orthovanadate to provide broad-spectrum protection against endogenous phosphatases during the ChIP procedure. cellsignal.comcellsignal.com

Table of Compounds

| Compound Name |

|---|

| Glycerophosphate disodium salt pentahydrate |

| β-Glycerophosphate |

| Ascorbic acid |

| Bone Morphogenetic Protein-2 (BMP-2) |

| Sodium fluoride |

| Sodium pyrophosphate |

| Sodium orthovanadate |

| Phosphatidyl ethanolamine |

| Phosphatidyl choline |

Application in Enzyme Activity Assays

Glycerophosphate disodium salt pentahydrate, commonly referred to as β-glycerophosphate (BGP), serves multiple functions in the context of enzyme activity assays, primarily acting as a substrate for phosphatases or as an inhibitor to prevent dephosphorylation in kinase assays. neolab.debiofargo.comwikipedia.org

As a substrate, BGP is utilized to measure the activity of various phosphatases, such as alkaline phosphatase. selleckchem.comchemicalbook.com In these assays, the enzyme catalyzes the hydrolysis of the phosphate group from the glycerol backbone. The rate of release of inorganic phosphate can then be quantified using colorimetric methods, providing a direct measure of the enzyme's catalytic activity. This application is particularly relevant in studies of bone mineralization and vascular calcification, where alkaline phosphatase activity is a key indicator. selleckchem.comchemicalbook.comwindows.net

Conversely, BGP is widely employed as a reversible inhibitor of serine/threonine phosphatases. neolab.debiofargo.comcreative-proteomics.com Its inclusion in kinase reaction buffers is a standard practice to ensure the integrity of the assay. biofargo.comoncotarget.com Protein kinases function by transferring phosphate groups to their substrates; however, endogenous phosphatases present in cell lysates or purified enzyme preparations can remove these phosphate groups, leading to an underestimation of kinase activity. neolab.de By inhibiting these phosphatases, BGP helps to preserve the phosphorylated state of the kinase substrate, allowing for accurate measurement of the kinase's enzymatic function. neolab.de It is often used in combination with other protease and phosphatase inhibitors to achieve broad-spectrum inhibition. neolab.debiofargo.combostonbioproducts.com

The typical working concentration of BGP in these assays can vary, generally ranging from 1 mM to 100 mM. neolab.decreative-proteomics.combostonbioproducts.com

Table 1: Applications of Glycerophosphate Disodium Salt Pentahydrate in Enzyme Assays

| Role in Assay | Target Enzyme Class | Principle of Application |

|---|---|---|

| Substrate | Phosphatases (e.g., Alkaline Phosphatase) | Serves as a phosphate group donor; enzyme activity is measured by quantifying the released inorganic phosphate. chemicalbook.com |

| Inhibitor | Serine/Threonine Phosphatases | Reversibly inhibits phosphatases to prevent dephosphorylation of substrates in kinase activity assays, ensuring accurate results. neolab.debiofargo.comcreative-proteomics.com |

Analysis of Phosphorylation Status in Proteins

The analysis of protein phosphorylation is fundamental to understanding cellular signaling pathways. neolab.decellsignal.com A critical step in these analyses is the preservation of the in vivo phosphorylation state of proteins during and after cell lysis. cellsignal.com Endogenous phosphatases, which are abundant in cells, become unregulated upon cell disruption and can rapidly dephosphorylate proteins. cellsignal.com

Glycerophosphate disodium salt pentahydrate is a cornerstone reagent used to counteract this issue. cellsignal.comnih.gov As a specific, reversible inhibitor of serine/threonine phosphatases, it is a standard component of lysis buffers used for protein extraction. neolab.debiofargo.comcreative-proteomics.com By including BGP in the lysis buffer, researchers can effectively inactivate these enzymes, thereby protecting the phosphoproteins of interest from enzymatic degradation. creative-proteomics.comcellsignal.com

This preservation is crucial for the accuracy of downstream analytical techniques, including:

Western Blotting: To accurately detect phosphorylated proteins using phospho-specific antibodies, the phosphate groups must remain intact. cellsignal.com The inclusion of BGP in a phosphatase inhibitor cocktail significantly slows the degradation of the phosphorylated signal. cellsignal.com

Phosphoproteomics: In large-scale studies of the phosphoproteome using mass spectrometry, BGP is included in lysis buffers to ensure that the global phosphorylation profile of the cell is faithfully represented. nih.gov

BGP is almost always used as part of a broader "phosphatase inhibitor cocktail," which combines several inhibitors to target different classes of phosphatases. neolab.denih.govthermofisher.com Common components used alongside BGP include sodium fluoride (a serine/threonine and acid phosphatase inhibitor), sodium pyrophosphate (a serine/threonine phosphatase inhibitor), and sodium orthovanadate (a tyrosine and alkaline phosphatase inhibitor). creative-proteomics.comcellsignal.comthermofisher.com

Table 2: Role in Protein Phosphorylation Analysis

| Technique | Purpose of Glycerophosphate Disodium Salt Pentahydrate |

|---|---|

| Western Blotting | Added to lysis buffer to inhibit endogenous serine/threonine phosphatases, preserving phosphorylated epitopes for antibody detection. creative-proteomics.comcellsignal.com |

| Immunoprecipitation | Included in buffers to maintain the phosphorylation status of the target protein and its interacting partners throughout the procedure. cellsignal.com |

| Phosphoproteomics (Mass Spec) | Used in cell lysis protocols to prevent widespread dephosphorylation, enabling an accurate snapshot of the cellular phosphoproteome. nih.gov |

Reagent Preparation and Handling in Research Settings

Preparation of Aqueous Stock Solutions for Experimental Use

Glycerophosphate disodium salt pentahydrate is highly soluble in water, which is the recommended solvent for preparing stock solutions for research use. neolab.decreative-proteomics.combostonbioproducts.com Organic solvents such as ethanol and DMSO are generally not effective for dissolving this compound. selleckchem.comwindows.net The preparation of a concentrated aqueous stock solution allows for easy addition to experimental buffers and media without significantly altering the final volume. researchgate.net

The general procedure for preparing a stock solution involves dissolving the powdered compound directly in high-purity water. neolab.dewindows.net For applications requiring sterility, such as cell culture, the solution should be passed through a 0.22 µm filter. neolab.debostonbioproducts.comcarlroth.com Following preparation, it is recommended to divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. carlroth.commedchemexpress.com

Table 3: Common Stock Solution Concentrations

| Stock Concentration | Preparation Protocol | Source(s) |

|---|---|---|

| 1 M | Dissolve 306 mg of glycerophosphate disodium salt pentahydrate in 1 mL of water. | neolab.decarlroth.com |

| 500 mM | Dissolve the appropriate mass in water. | researchgate.net |

| 200 mM | Prepared in water. | bostonbioproducts.comemanuelelab.com |

Stability Considerations for Prepared Solutions

The stability of prepared glycerophosphate disodium salt pentahydrate solutions is highly dependent on storage conditions. For long-term storage, freezing is required. However, recommendations on the precise duration and temperature vary among suppliers and protocols. Storing solutions in aliquots is crucial to prevent degradation that can occur with multiple freeze-thaw cycles. medchemexpress.com While some sources recommend storing ready-to-use aqueous solutions at 2-8°C, others advise against storing aqueous solutions for more than a single day, highlighting the importance of using freshly prepared or properly frozen stocks for optimal activity. windows.netbostonbioproducts.comemanuelelab.com

Table 4: Stability of Aqueous Stock Solutions

| Storage Temperature | Recommended Duration | Source(s) |

|---|---|---|

| -20°C | Up to 3 months | neolab.demerckmillipore.com |

| -20°C | 1 month | medchemexpress.com |

| -80°C | 6 months | medchemexpress.com |

| 4°C (2-8°C) | Unspecified, but used as a storage condition for a 200mM stock. | bostonbioproducts.comemanuelelab.com |

| Room Temperature | Not recommended; one source advises against storing aqueous solutions for more than one day. | windows.net |

Advanced Research Directions and Future Perspectives for Glycerophosphate Disodium Salt Pentahydrate

Elucidating Undiscovered Mechanistic Pathways and Molecular Interactions

While traditionally known as a source of inorganic phosphate (B84403) for mineralization studies, recent research indicates that the mechanism of action of β-glycerophosphate is far more complex. nih.gov It is established as a reversible inhibitor of serine-threonine phosphatases, a role that is critical in regulating cellular signaling pathways governed by phosphorylation. neolab.demoleculardepot.combostonbioproducts.com The primary mechanism for inducing mineralization involves its hydrolysis by alkaline phosphatase (ALP) on the cell surface, which leads to a localized increase in inorganic phosphate concentration, thereby driving the formation of hydroxyapatite. nih.govahajournals.org

However, emerging evidence suggests that β-GP's influence extends beyond this function. Studies have shown that it can alter the distribution of mineral crystals in ways that are not solely dependent on ALP activity. nih.gov This has led to investigations into its potential to modulate the phosphorylation patterns of extracellular matrix proteins, which could directly influence mineral deposition. nih.gov It is hypothesized that by inhibiting phosphoprotein phosphatases, β-GP maintains a state of phosphorylation on specific matrix proteins that is conducive to organized mineralization. nih.gov

Furthermore, recent studies have begun to uncover the impact of β-GP on cellular bioenergetics. In vascular smooth muscle cells, β-glycerophosphate has been found to alter mitochondrial function by increasing ATP production and proton leak, suggesting it triggers a metabolic shift. nih.gov This bioenergetic reprogramming may be a key undiscovered pathway through which it influences cell differentiation and pathological processes like vascular calcification. nih.gov Additionally, β-GP has been shown to promote the expression of osteogenic genes via the phosphorylation of the ERK1/2 signaling pathway, highlighting its role as an active signaling molecule. medchemexpress.com The molecular interactions responsible for its function are also seen in biomaterial science, where its electrostatic attractions, hydrogen bonding, and hydrophobic interactions with polymers like chitosan are fundamental to the formation of hydrogels. nih.govrsc.org

| Research Finding | Implied Mechanism of Action | Potential Impact |

| Alters mineral distribution independent of ALP activity nih.gov | Modulates phosphorylation of matrix proteins by inhibiting phosphatases. nih.gov | Deeper understanding of biomineralization control. |

| Increases mitochondrial ATP production and proton leak in VSMCs. nih.gov | Induces a shift in cellular bioenergetics. nih.gov | New therapeutic targets for vascular calcification. |

| Promotes osteogenic gene expression via ERK1/2 phosphorylation. medchemexpress.com | Acts as a signaling molecule to activate specific kinase pathways. medchemexpress.com | Insights into osteoblast differentiation pathways. |

Exploring Synergistic Effects with Other Biochemical Agents

The utility of glycerophosphate disodium (B8443419) salt pentahydrate is significantly amplified when used in combination with other biochemical agents. This synergy is most prominently observed in the field of tissue engineering, particularly for bone regeneration.

A classic example is its inclusion in osteogenic differentiation media alongside ascorbic acid and dexamethasone. nih.govmdpi.com In this combination, dexamethasone promotes cell proliferation and enhances alkaline phosphatase activity, while ascorbic acid works with β-GP to stimulate the mineralization of the extracellular matrix. oncotarget.com This trio has been demonstrated to synergistically upregulate the expression of key bone marker genes, including collagen type I and osteocalcin, leading to robust bone nodule formation in vitro. nih.govoncotarget.com

The synergistic properties of β-GP are also central to the formation of advanced biomaterials. When combined with chitosan, a natural polysaccharide, it forms a thermosensitive injectable hydrogel. researchgate.netnih.gov The gelation process is a result of a complex interplay of electrostatic interactions, hydrogen bonding, and hydrophobic forces between the two components. nih.govrsc.org These hydrogels serve as versatile platforms for regenerative medicine, acting as scaffolds that mimic the native extracellular matrix and as vehicles for sustained drug delivery. researchgate.netnih.govmdpi.com

Further research has explored incorporating additional therapeutic agents into these hydrogel systems. For instance, chitosan/β-GP hydrogels have been loaded with Bone Morphogenetic Protein-7 (BMP-7) and the antimicrobial agent ornidazole. nih.gov This combination demonstrated a powerful synergistic effect in a periodontal defect model, where BMP-7 enhanced new bone and cementum formation while ornidazole prevented infection, leading to improved healing outcomes. nih.gov Similarly, these hydrogels have been used to deliver chemotherapy drugs, showcasing their potential in oncology. nih.gov

| Agent | Combined with β-GP | Synergistic Effect | Application |

| Ascorbic Acid & Dexamethasone | Yes | Enhanced osteogenic differentiation and matrix mineralization. oncotarget.com | Bone tissue engineering. nih.govmdpi.com |

| Chitosan | Yes | Formation of injectable, thermosensitive hydrogels. researchgate.netnih.gov | Drug delivery, tissue scaffolding. researchgate.netmdpi.com |

| Collagen | Yes | Creation of blended scaffolds with improved mechanical properties. researchgate.netd-nb.info | Skin and tendon repair. researchgate.netd-nb.info |

| BMP-7 & Ornidazole | Yes | Promoted bone regeneration and provided antimicrobial activity. nih.gov | Periodontal wound healing. nih.gov |

Expanding Applications in Novel Cellular and Molecular Biology Research

The applications of glycerophosphate disodium salt pentahydrate in cellular and molecular biology are expanding beyond its conventional use as a simple phosphate source. Researchers are now leveraging its unique properties to develop more sophisticated and physiologically relevant in vitro models.

In the study of osteogenesis, β-GP is being used to investigate the specific roles of mineralization in cell fate decisions. For example, in studies using the IDG-SW3 osteoblast-to-osteocyte cell line, the concentration of β-GP was shown to directly correlate with calcium deposition and the rate of osteocytogenesis. tandfonline.com This demonstrates its utility as a tool to precisely control the mineralization process and dissect its influence on cell differentiation. tandfonline.com

A significant area of expansion is in the development of three-dimensional (3D) cell culture systems, including organoids. researchgate.netkrishgenbiosystems.com The ability of β-GP to form hydrogels with biopolymers like chitosan provides a biocompatible and tunable scaffold that can support complex cellular architectures. nih.gov These hydrogels offer a significant advantage over traditional substrates like Matrigel by providing a chemically defined microenvironment with reduced batch-to-batch variability. researchgate.net This technology is being used to create advanced co-culture models, such as systems to study the synergistic interactions between mesenchymal stem cells and chondrocytes for cartilage regeneration. nih.gov

Furthermore, β-GP is instrumental in creating in vitro models of pathological conditions. Its capacity to induce calcification in cultures of vascular smooth muscle cells (VSMCs) provides a robust platform for studying the molecular underpinnings of vascular calcification, a serious clinical problem. ahajournals.orgchemicalbook.com These models allow for detailed investigation into the signaling pathways and metabolic changes that drive the disease process, opening avenues for the discovery of new therapeutic targets. nih.gov

Innovations in Biomaterial Science and Regenerative Medicine Utilizing the Compound

Innovations centered on glycerophosphate disodium salt pentahydrate are driving significant progress in biomaterial science and regenerative medicine. The compound is a key component in the design of "smart" biomaterials that can be administered in a minimally invasive manner and respond to physiological cues.

The most notable innovation is the development of injectable, thermosensitive hydrogels, primarily through its combination with chitosan. researchgate.netnih.gov These materials exist as a liquid at room temperature, allowing for easy mixing with cells or therapeutic agents, and then rapidly gel upon injection into the body at 37°C. acs.org This in-situ gelation is ideal for filling complex tissue defects and for the localized, sustained delivery of drugs. researchgate.net Research in this area focuses on fine-tuning the gelation kinetics and mechanical properties of these hydrogels to match the requirements of specific tissues, such as bone, cartilage, and even nervous tissue. nih.govnih.gov

The versatility of β-GP-based hydrogels is further enhanced by creating composite scaffolds. By incorporating other materials, researchers can augment the hydrogel's functionality.

Collagen: Adding collagen to chitosan/β-GP systems creates scaffolds with improved biocompatibility and mechanical strength, suitable for repairing skin and tendons. researchgate.netd-nb.infonih.gov

Bioactive Glass: Nanoparticles of bioactive glass decorated with β-GP have been shown to significantly enhance the osteogenic differentiation of adipose-derived stem cells, demonstrating a powerful combination of osteoconductive and osteoinductive cues. umich.edu

Graphene Oxide: The inclusion of graphene oxide can reinforce the mechanical properties of the hydrogel, making it suitable for load-bearing applications. nih.gov

These systems are also being engineered for advanced cell delivery applications. The gentle gelation process allows for the encapsulation of viable cells, such as mesenchymal stem cells (MSCs), which can be delivered directly to an injury site. d-nb.infoacs.org The hydrogel scaffold then acts as a protective and supportive niche, enhancing the survival and therapeutic efficacy of the transplanted cells. acs.orgnih.gov

Q & A

Basic Research Questions

Q. How should glycerophosphate disodium salt pentahydrate be prepared and stored for biochemical assays?

- Methodological Guidance :

- Preparation : Dissolve in ultrapure water at room temperature, as it is highly water-soluble (>98% purity). Typical stock concentrations range from 100 mM to 1 M, adjusted based on experimental needs. Avoid organic solvents like ethanol due to poor solubility .

- Storage : Aliquot and store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or degradation. Stability is maintained for ≥2 years under these conditions .

Q. What is the role of glycerophosphate disodium salt pentahydrate as a phosphatase inhibitor in enzymatic studies?

- Methodological Guidance :

- Mechanism : Competitively inhibits alkaline and acid phosphatases by mimicking natural phosphate substrates, blocking active sites. Use at 10–20 mM in buffer systems (e.g., Tris-HCl, pH 7.4) to suppress endogenous phosphatase activity during protein phosphorylation assays .

- Validation : Confirm inhibition efficacy via positive controls (e.g., para-nitrophenyl phosphate hydrolysis assays) and negative controls (omitting the inhibitor) .

Q. What are common experimental concentrations of glycerophosphate disodium salt pentahydrate in cell culture media?

- Methodological Guidance :

- Standard Use : 5–20 mM in osteogenic differentiation media, often combined with 50 µM ascorbic acid 2-phosphate and 100 nM dexamethasone to induce mineralization in mesenchymal stem cells .

- Optimization : Titrate concentrations using viability assays (e.g., MTT) and functional readouts (e.g., alkaline phosphatase activity) to balance efficacy and cytotoxicity .

Advanced Research Questions

Q. How can micro-arc oxidation (MAO) parameters be optimized using glycerophosphate disodium salt pentahydrate for titanium coatings?

- Methodological Guidance :

- Electrolyte Design : Combine with 0.15 M calcium acetate at 0.02 M glycerophosphate concentration. Apply voltages of 300–450 V and current densities of 70 A/m² to achieve porous, Ca/P-rich coatings .

- Phase Analysis : Use XRD to identify phases (e.g., CaTiO₃, Ca₃(PO₄)₂) formed at >450 V. SEM/EDS quantifies Ca/P ratios, which correlate with bioactivity .

Q. How to resolve contradictions in Ca/P content when using different electrolytes (e.g., calcium acetate vs. EDTA chelates) in MAO coatings?

- Methodological Guidance :

- Comparative Analysis : EDTA chelates reduce Ca incorporation but enhance coating uniformity. Conduct side-by-side MAO experiments with both electrolytes at fixed voltage (350 V). Use ToF-SIMS or XPS to map elemental distribution and identify chelation effects .

- Bioactivity Testing : Compare apatite formation in simulated body fluid (SBF) to link compositional differences to functional outcomes .

Q. How to design osteogenic differentiation protocols using glycerophosphate disodium salt pentahydrate, and what endpoints should be measured?

- Methodological Guidance :

- Media Formulation : Combine 20 mM glycerophosphate with 50 µM ascorbic acid 2-phosphate and 100 nM dexamethasone. Culture adherent stromal cells for 7–14 days .

- Outcome Metrics :

- Early Stage : Alkaline phosphatase (ALP) activity (colorimetric assays).

- Late Stage : Mineralized nodule formation (Alizarin Red S staining) and osteocalcin expression (qRT-PCR) .

Q. How does voltage variation during MAO affect the phase composition of titanium coatings when glycerophosphate disodium salt pentahydrate is used?

- Methodological Guidance :

- Experimental Design : Perform MAO at 250–500 V in a glycerophosphate/calcium acetate electrolyte. Analyze coatings using:

- XRD : Detect CaTiO₃ (perovskite) at >450 V and amorphous phases at lower voltages.

- SEM/EDS : Correlate pore size (5–20 µm) and Ca/P ratio (1.5–1.67) with voltage .

- Data Interpretation : Higher voltages (>450 V) promote crystalline Ca/P phases but may increase coating brittleness. Balance crystallinity and mechanical integrity for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.